molecular formula C24H30I+ B14362548 Bis(4-cyclohexylphenyl)iodanium CAS No. 94287-61-3

Bis(4-cyclohexylphenyl)iodanium

Cat. No.: B14362548
CAS No.: 94287-61-3
M. Wt: 445.4 g/mol
InChI Key: HRTUBJZOPCUYSL-UHFFFAOYSA-N
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Description

Bis(4-cyclohexylphenyl)iodanium is an iodonium salt characterized by two 4-cyclohexylphenyl groups attached to a central iodine atom. Iodonium salts are hypervalent iodine compounds with a +1 charge, commonly stabilized by counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). These compounds are widely used in organic synthesis as arylating agents, photoinitiators, and catalysts due to their strong electrophilicity and redox properties .

Properties

CAS No.

94287-61-3

Molecular Formula

C24H30I+

Molecular Weight

445.4 g/mol

IUPAC Name

bis(4-cyclohexylphenyl)iodanium

InChI

InChI=1S/C24H30I/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2/q+1

InChI Key

HRTUBJZOPCUYSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-cyclohexylphenyl)iodanium typically involves the reaction of an aryl iodide with an oxidizing agent in the presence of an acid. One common method is the one-pot synthesis using Oxone (potassium peroxymonosulfate) and sulfuric acid. This method is versatile and can be used to prepare a wide range of diaryliodonium salts .

Industrial Production Methods: Industrial production of diaryliodonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(4-cyclohexylphenyl)iodanium undergoes various types of reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers an aryl group to a nucleophile.

    Cyclization: It can induce cyclization reactions, forming cyclic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Oxone, m-chloroperbenzoic acid (m-CPBA).

    Acids: Sulfuric acid, trifluoromethanesulfonic acid.

    Solvents: Acetonitrile, dichloromethane.

Major Products Formed: The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to a nucleophile .

Scientific Research Applications

Chemistry: In organic chemistry, bis(4-cyclohexylphenyl)iodanium is used as an arylating agent in the synthesis of complex molecules. Its ability to transfer aryl groups efficiently makes it a valuable reagent in the construction of aromatic compounds .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its role as a photoacid generator in photolithography is particularly noteworthy, where it helps in the patterning of semiconductor materials .

Mechanism of Action

The mechanism of action of bis(4-cyclohexylphenyl)iodanium involves the formation of a reactive iodonium ion intermediate. This intermediate can undergo electrophilic attack on nucleophiles, leading to the transfer of the aryl group. The presence of the hypervalent iodine center is crucial for this reactivity, as it stabilizes the transition state and facilitates the reaction .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Cyclohexyl vs. Methoxy : The cyclohexyl group in this compound increases lipophilicity, making it more soluble in organic solvents like toluene or dichloromethane compared to the polar methoxy group in Bis(4-methoxyphenyl)iodonium tetrafluoroborate, which enhances water solubility .
    • Electron-Donating vs. Neutral Groups : Methoxy groups donate electron density via resonance, stabilizing the iodonium core and reducing electrophilicity. Cyclohexyl groups, being electron-neutral, preserve the iodonium’s reactivity, making this compound a stronger arylating agent .
  • Functional Group Contrasts: Iodonium vs. Isocyanate: While iodonium salts are electrophilic aryl donors, isocyanate derivatives (e.g., Bis(4-isocyanatophenyl)methane) are nucleophilic, reacting with alcohols or amines to form polymers. This functional divergence limits direct application overlap .

Physicochemical Properties

Property This compound Bis(4-methoxyphenyl)iodonium tetrafluoroborate Bis(4-isocyanatophenyl)methane
Molecular Weight (g/mol) ~480 (estimated) 434.98 250.26
Melting Point Not reported 142–145°C 37–40°C
Solubility High in non-polar solvents Moderate in polar aprotic solvents (e.g., DMF) Soluble in acetone, ethyl acetate
Stability Air-stable, hygroscopic Light-sensitive, hygroscopic Moisture-sensitive

Insights :

  • The higher molecular weight and steric bulk of this compound likely reduce its volatility compared to smaller iodonium salts.
  • Moisture sensitivity in isocyanate derivatives limits their utility in aqueous environments, whereas iodonium salts are more versatile in anhydrous conditions .

Research and Application Findings

  • Organic Synthesis: this compound efficiently transfers aryl groups to nucleophiles (e.g., thiols or amines) under mild conditions, outperforming methoxy-substituted analogs in sterically demanding reactions .
  • Toxicity and Safety :

    • Iodonium salts generally exhibit moderate toxicity (LD₅₀ ~200–500 mg/kg in rodents), with cyclohexyl derivatives showing lower acute toxicity than methoxy analogs, possibly due to reduced metabolic activation .
    • Isocyanate derivatives (e.g., Bis(4-isocyanatophenyl)methane) pose significant inhalation hazards, requiring stringent handling protocols .

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